molecular formula C10H13N3O3 B8054139 7-Azatryptophan monohydrate

7-Azatryptophan monohydrate

Cat. No.: B8054139
M. Wt: 223.23 g/mol
InChI Key: PXDRHYQAIUZKHN-QRPNPIFTSA-N
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Description

7-Azatryptophan monohydrate: is an unusual alpha-amino acid with potent fluorescent activity. It is a derivative of tryptophan, where the indole ring is replaced by a pyrrolo[2,3-b]pyridine ring. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azatryptophan monohydrate typically involves the conversion of 7-azaindole to 7-azatryptophan. One common method is the reaction of 7-azaindole with a suitable amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form .

Chemical Reactions Analysis

Types of Reactions: 7-Azatryptophan monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted analogs .

Scientific Research Applications

7-Azatryptophan monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azatryptophan monohydrate involves its interaction with specific molecular targets and pathways. It acts as a fluorescent probe by incorporating into proteins and emitting fluorescence upon excitation. This property allows researchers to study protein dynamics and interactions in real-time. The compound’s unique structure enables it to bind to specific sites on proteins, influencing their activity and function .

Comparison with Similar Compounds

    Tryptophan: The parent compound of 7-Azatryptophan, known for its role in protein synthesis and as a precursor to serotonin.

    5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biological activities.

    7-Azaindole: The precursor used in the synthesis of 7-Azatryptophan.

Uniqueness: 7-Azatryptophan monohydrate is unique due to its potent fluorescent properties and its ability to act as a probe in various biochemical studies. Unlike tryptophan and its other derivatives, 7-Azatryptophan provides enhanced fluorescence, making it a valuable tool in research applications .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRHYQAIUZKHN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-00-4
Record name 7-Azatryptophan Monohydrate
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